5,6-Difluoro-2-methyl-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSIQNIDUCTMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2O1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reaction Pathways for Fluorinated Benzoxazoles
Mechanistic Investigations of Cyclocondensation and Oxidative Cyclization
The formation of the benzoxazole (B165842) ring system is commonly achieved through cyclocondensation or oxidative cyclization pathways.
Cyclocondensation Reactions: A prevalent method for synthesizing 2-substituted benzoxazoles involves the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives. nih.gov A proposed mechanism for a cascade reaction begins with the activation of a tertiary amide by an agent like triflic anhydride (B1165640) (Tf₂O). nih.gov This activation leads to the formation of a highly reactive amidinium salt intermediate. The amino group of a 2-aminophenol (B121084) then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and subsequent elimination to yield the final 2-substituted benzoxazole product. nih.gov
Another pathway involves an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence. nih.gov In this mechanism, an anilide precursor, activated towards SNAr by electron-withdrawing groups, undergoes deprotonation at the nitrogen atom. The resulting delocalized anion then cyclizes from the amide oxygen onto the aromatic ring, displacing a leaving group (like fluoride) to form the benzoxazole ring. nih.gov
Oxidative Cyclization: Oxidative cyclization methods provide an alternative route, often utilizing transition-metal catalysts or chemical oxidants. A copper-catalyzed method involves the intramolecular oxidative C-H/O-H cross-coupling of glycine (B1666218) derivatives to form 2-substituted benzoxazoles. rsc.org Electrochemical strategies have also been developed, which can proceed without transition-metal catalysts or external oxidants, offering a greener approach to synthesis. rsc.org These methods often involve radical cascade reactions to construct the necessary C-O bond for cyclization. rsc.org
A plausible reaction pathway for the formation of a 2-substituted benzoxazole via a Tf₂O-promoted reaction is detailed below:
Activation: The amide reacts with Tf₂O to form a reactive amidinium salt intermediate. nih.gov
Nucleophilic Attack: The amino group of the 2-aminophenol attacks the amidinium salt. nih.gov
Cyclization: An intramolecular cyclization occurs to form a new intermediate. nih.gov
Elimination: The final benzoxazole product is formed through an elimination step. nih.gov
Role of Intermediates in Benzoxazole Formation
The formation of benzoxazoles proceeds through several key intermediates whose stability and reactivity dictate the reaction's course and efficiency.
In the Tf₂O-promoted synthesis, the amidinium salt is a crucial electrophilic intermediate that is readily attacked by the nucleophilic 2-aminophenol. nih.gov Following the nucleophilic addition, a tetrahedral intermediate is formed, which then undergoes intramolecular cyclization to produce a subsequent cyclic intermediate before the final elimination step yields the aromatic benzoxazole. nih.gov
For syntheses involving SNAr cyclization, a delocalized amide anion is generated after deprotonation of the anilide precursor. nih.gov This anion's negative charge is shared between the nitrogen and oxygen atoms. The oxygen atom of this delocalized anion then adds to the fluorine-bearing aromatic carbon, creating a Meisenheimer complex . nih.gov This complex is a key intermediate in many nucleophilic aromatic substitution reactions, and its subsequent collapse through the elimination of the fluoride (B91410) ion leads to the formation of the benzoxazole ring. nih.gov
In certain oxidative pathways, particularly those mediated by hypervalent iodine reagents, radical cation intermediates and nitrenium-type species have been considered. researchgate.net Another possibility in these systems is the formation of an aryloxy-λ³-iodane intermediate through a ligand exchange process, which then decomposes to afford the cyclized product. researchgate.net
| Intermediate Type | Preceding Step | Subsequent Step | Reaction Pathway |
| Amidinium Salt | Amide activation (e.g., by Tf₂O) | Nucleophilic attack by 2-aminophenol | Cyclocondensation nih.gov |
| Meisenheimer Complex | Nucleophilic attack by amide oxygen on aromatic ring | Elimination of leaving group (e.g., F⁻) | SNAr Cyclization nih.gov |
| Radical Cation | Single-electron transfer (SET) from arene | Further electron transfer or cyclization | Oxidative Cyclization researchgate.net |
| Aryloxy-λ³-iodane | Ligand exchange with I(III) reagent | Decomposition and cyclization | Oxidative Cyclization researchgate.net |
Electron Transfer Pathways and Radical Clock Probes in Mechanistic Studies
To distinguish between different possible mechanisms, such as ionic versus radical pathways, advanced mechanistic studies are employed.
Electron Transfer Pathways: A single-electron transfer (SET) from an electron-rich substrate to an oxidant is a potential initial step in some oxidative cyclization reactions for benzoxazole formation. researchgate.net This SET process would generate a radical cation intermediate. The viability of such a pathway can be investigated using radical inhibition tests. If the reaction is significantly slowed or stopped by the presence of a radical scavenger, it provides evidence for a mechanism involving radical intermediates. researchgate.net
Radical Clock Probes: Radical clocks are powerful tools for detecting the presence of radical intermediates and measuring their lifetimes. csbsju.edu A radical clock is a molecule that, upon forming a radical, undergoes a rapid and irreversible rearrangement with a known rate constant. csbsju.eduillinois.edu If a reaction is performed with a radical clock substrate, the detection of the rearranged product confirms the formation of a radical intermediate. csbsju.edu The ratio of the unrearranged (trapped) product to the rearranged product can provide information about the rate of the subsequent reaction step involving the radical. csbsju.edu
Common types of radical clock rearrangements include:
Ring-opening: A strained ring, such as a cyclopropane (B1198618) adjacent to a radical center, can rapidly open. csbsju.edu
Ring-closing: An acyclic radical can undergo cyclization, often forming a 5- or 6-membered ring. csbsju.edu
1,2-Migration: An atom or group can migrate to an adjacent radical center. illinois.edu
While specific studies applying radical clock probes to the formation of 5,6-Difluoro-2-methyl-1,3-benzoxazole are not detailed in the reviewed literature, this methodology represents a key approach for elucidating whether SET and radical pathways are involved in its synthesis. researchgate.netnih.gov For example, if a 2-aminophenol precursor containing a cyclopropylmethyl group were used, the formation of a ring-opened product would strongly suggest a radical mechanism. researchgate.netnih.gov
Influence of Fluorine Substitution on Reaction Kinetics and Selectivity
The presence of fluorine atoms on the benzene (B151609) ring of the benzoxazole scaffold, as in this compound, has a profound influence on the molecule's chemical properties and reactivity. nih.gov
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect can significantly alter the electron density of the aromatic ring and adjacent functional groups.
Acidity/Basicity: Fluorine substitution generally lowers the pKa of nearby acidic protons and makes basic groups (like the benzoxazole nitrogen) less basic. nih.gov
Reaction Kinetics: In reactions like the SNAr cyclization, the electron-withdrawing fluorine atoms activate the benzene ring towards nucleophilic attack, potentially increasing the reaction rate. nih.gov Conversely, for electrophilic aromatic substitution reactions, these groups would be deactivating.
Selectivity: The position of fluorine substitution can direct the regioselectivity of certain reactions. In a study on the herbicidal properties of fluorinated 2-phenyl-4H-3,1-benzoxazin-4-ones, the introduction of a fluorine atom at the 5-position was found to be the most active, demonstrating that specific fluorination patterns can dramatically enhance desired properties and selectivity. chimia.ch
Other Physicochemical Properties: Fluorine substitution also impacts a molecule's physical and biological properties, which can indirectly affect reaction outcomes, particularly in biological or biphasic systems.
Lipophilicity: The incorporation of fluorine generally increases the lipophilicity of a molecule, which can affect its solubility and interaction with catalysts or enzymes. nih.govresearchgate.net
Metabolic Stability: Fluorine substitution at a site prone to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the molecule's metabolic stability. nih.gov
Conformational Effects: Fluorine substitution can influence the conformation of molecules, which may affect intramolecular reactions and binding to active sites. nih.govmdpi.com
| Property Affected | Influence of Fluorine Substitution | Consequence |
| Electron Density | Strong inductive electron withdrawal (-I effect) | Alters reactivity; activates ring for nucleophilic attack nih.govnih.gov |
| Acidity (pKa) | Lowers the pKa of nearby protic groups | Changes ionization state at a given pH nih.gov |
| Basicity | Reduces the basicity of nitrogen heterocycles | Affects protonation and catalyst interaction nih.gov |
| Lipophilicity | Increases | Enhances membrane permeability, alters solubility nih.gov |
| Metabolic Stability | Can block metabolic oxidation at the site of substitution | Increases in vivo half-life nih.gov |
| Biological Activity | Can enhance binding to target proteins through favorable interactions | May lead to increased potency and selectivity nih.govchimia.ch |
Advanced Spectroscopic and Analytical Methodologies in Fluorinated Benzoxazole Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5,6-Difluoro-2-methyl-1,3-benzoxazole, a multi-nuclear approach would be essential for unambiguous characterization.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structure and Conformational AnalysisA complete NMR analysis would involve acquiring and interpreting spectra from several different nuclei to confirm the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group (a singlet, likely around 2.6 ppm) and the two aromatic protons at the C4 and C7 positions. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the adjacent fluorine atoms.
¹³C NMR: The carbon spectrum would provide signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the benzoxazole (B165842) ring system, and the C2 carbon. The positions of the signals for C5 and C6 would be directly influenced by the attached fluorine atoms, exhibiting large carbon-fluorine coupling constants (¹JCF).
¹⁵N NMR: The nitrogen NMR spectrum would show a single resonance corresponding to the nitrogen atom in the oxazole (B20620) ring. Its chemical shift would provide insight into the electronic environment of the heterocyclic system.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial. The spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms at the C5 and C6 positions. The chemical shifts and fluorine-fluorine (JFF) as well as proton-fluorine (JHF) coupling constants would be key identifiers.
Table 4.1.1: Hypothetical NMR Data for this compound (Note: This table is illustrative as experimental data is unavailable.)
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
|---|---|---|
| ¹H | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
| ¹⁵N | Data not available | Data not available |
Vibrational Spectroscopy: FT-IR and FT-Raman for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy is used to identify functional groups and probe molecular structure.
FT-IR Spectroscopy: The infrared spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands would include C-H stretching from the methyl and aromatic groups, C=N stretching from the oxazole ring, and strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.
FT-Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and other less polar bonds.
Table 4.2: Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative as experimental data is unavailable.)
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | Data not available | Data not available |
| Methyl C-H stretch | Data not available | Data not available |
| C=N stretch | Data not available | Data not available |
| Aromatic C=C stretch | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoxazole core is a known chromophore. The analysis would involve measuring the absorption spectrum to determine the maximum absorption wavelength (λmax), which corresponds to the electronic transitions within the conjugated π-system. Further photophysical characterization could explore the compound's fluorescence properties, including its emission spectrum, quantum yield, and excited-state lifetime, to assess its potential for applications in materials science or as a fluorescent probe.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
HRMS is a critical tool for confirming the elemental composition of a new compound. By measuring the mass-to-charge ratio of the molecular ion to a high degree of accuracy (typically within 5 ppm), the exact molecular formula can be unequivocally confirmed. Analysis of the fragmentation pattern would also provide structural information, corroborating the connectivity of the atoms. For this compound (C₈H₅F₂NO), the expected exact mass would be calculated and compared against an experimental value.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
If a suitable single crystal could be grown, X-ray crystallography would provide definitive proof of the molecular structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating any intermolecular interactions such as π-π stacking or C-H···F hydrogen bonds, which govern the material's solid-state properties.
Computational Chemistry and Theoretical Investigations of 5,6 Difluoro 2 Methyl 1,3 Benzoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular geometry of 5,6-Difluoro-2-methyl-1,3-benzoxazole. nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to perform geometry optimization. researchgate.netmdpi.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The calculations yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, the benzoxazole (B165842) core is expected to be nearly planar, a characteristic feature of such fused heterocyclic systems. nih.gov The fluorine and methyl substituents' positions are optimized to achieve the lowest energy state. These geometric parameters are fundamental, as they form the basis for all other computational predictions, including spectroscopic and reactivity data. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(5)-F | ~1.35 Å |
| Bond Length | C(6)-F | ~1.35 Å |
| Bond Length | C(2)-C(methyl) | ~1.50 Å |
| Bond Angle | C(4)-C(5)-F | ~119.5° |
| Bond Angle | C(7)-C(6)-F | ~119.5° |
| Dihedral Angle | Demonstrates the planarity of the benzoxazole ring system |
Note: The values are illustrative and represent typical results from DFT calculations on similar fluorinated benzoxazole structures.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nankai.edu.cn
For this compound, the HOMO is typically distributed over the electron-rich benzoxazole ring system, while the LUMO is also delocalized across this conjugated system. nih.govnankai.edu.cn The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap. researchgate.net
Table 2: Calculated Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
Note: These energy values are representative examples derived from computational studies on related aromatic heterocyclic compounds.
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. mdpi.com For this compound, DFT calculations can simulate various spectra:
Infrared (IR) Spectroscopy: Theoretical calculations predict vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., C-F, C=N, C-O). These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental IR spectra. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental NMR data. This comparison helps in the definitive assignment of signals to specific atoms within the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax). This helps in interpreting the experimental UV-Vis spectrum and understanding the nature of electronic excitations, often related to π→π* transitions within the benzoxazole system. nih.gov
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| IR | C-F Stretch | ~1250 cm⁻¹ | Correlated to validate model |
| ¹³C NMR | C-F Chemical Shift | ~150-160 ppm | Correlated to validate model |
| UV-Vis | λmax | ~280 nm | Correlated to validate model |
Note: Experimental values are required for direct comparison and validation of the computational methods.
Molecular Dynamics (MD) Simulations for Conformational Space and Molecular Interactions
While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational space, flexibility, and intermolecular interactions. nih.gov
For this compound, an MD simulation would typically place the molecule in a simulation box with a solvent (e.g., water) to study its behavior in a condensed phase. The simulation can reveal how the molecule interacts with its environment, the stability of its conformation, and how the fluorine and methyl groups influence its interactions with neighboring molecules. This information is particularly valuable for understanding how the compound might behave in a biological system or solution. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By using DFT, researchers can model reaction pathways, identify intermediate structures, and, most importantly, locate the transition state—the highest energy point along the reaction coordinate. nih.gov
The calculation of the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction kinetics and helps determine the most plausible mechanism for a given transformation, such as its synthesis or subsequent functionalization. nih.gov This approach can distinguish between different possible pathways, for example, radical versus heterolytic processes, providing a deeper understanding of the molecule's reactivity. nih.gov
Investigation of Acidity and Reactivity Profiles through Computational Models
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites). This map can predict where the molecule is likely to undergo electrophilic or nucleophilic attack.
Global Reactivity Descriptors: Based on HOMO and LUMO energies, parameters like chemical hardness, softness, chemical potential, and electrophilicity index can be calculated. researchgate.net These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Acidity (pKa): Theoretical methods can be used to calculate the pKa value by computing the Gibbs free energy change for the deprotonation reaction in a solvent, providing a prediction of the compound's acidity.
Stereochemical and Tautomeric Studies via Theoretical Approaches
Theoretical methods are essential for studying isomerism, including stereoisomerism and tautomerism. For this compound, the structure is achiral. However, if chiral centers were introduced through derivatization, computational methods could be used to determine the relative stabilities of different stereoisomers.
Tautomerism, which involves the migration of a proton, is a key consideration for many heterocyclic systems. semanticscholar.orgresearchgate.net While the 2-methyl substitution on this compound prevents the common amide-imidol or thione-thiol tautomerism seen in related heterocycles, theoretical calculations are the definitive tool for investigating such possibilities. semanticscholar.org By calculating the relative energies and thermodynamic stabilities of all potential tautomeric forms, computational chemistry can predict the predominant isomer in different environments, which is crucial for understanding its chemical behavior and biological interactions. researchgate.net
Prediction of Charge Transfer Characteristics and Reorganization Energies
The efficiency of charge transport in organic materials is a critical parameter for their application in electronic devices. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the charge transfer characteristics of molecules. These predictions are largely based on the calculation of reorganization energies for both holes (λh) and electrons (λe). The reorganization energy quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally corresponds to a higher charge mobility.
The calculation of reorganization energies involves optimizing the geometry of the molecule in its neutral, cationic (for hole transport), and anionic (for electron transport) states. The following equations are used:
Hole Reorganization Energy (λh): λh = (E0+ - E++) + (E+0 - E00)
Electron Reorganization Energy (λe): λe = (E0- - E--) + (E-0 - E00)
Where:
E00 is the energy of the neutral molecule in its optimized ground state geometry.
E++ is the energy of the cation in its optimized geometry.
E0+ is the energy of the cation with the geometry of the neutral molecule.
E+0 is the energy of the neutral molecule with the geometry of the cation.
E-- is the energy of the anion in its optimized geometry.
E0- is the energy of the anion with the geometry of the neutral molecule.
E-0 is the energy of the neutral molecule with the geometry of the anion.
Theoretical studies on analogous systems demonstrate that the introduction of electron-withdrawing or electron-donating groups can significantly impact the reorganization energies and, consequently, the charge transport properties. For this compound, the strongly electronegative fluorine atoms are expected to have a profound effect on the electronic structure and reorganization energies.
| Parameter | Description | Predicted Influence of 5,6-Difluoro Substitution |
|---|---|---|
| Hole Reorganization Energy (λh) | Energy for geometric relaxation upon hole formation. | Likely to be influenced by the electron-withdrawing nature of fluorine atoms, potentially affecting the stability of the cationic state. |
| Electron Reorganization Energy (λe) | Energy for geometric relaxation upon electron addition. | Expected to be lowered due to the stabilization of the anionic state by the electronegative fluorine atoms, potentially favoring electron transport. |
Computational Studies on Structure-Property Relationships with Fluorine Substitution
The strategic placement of fluorine atoms on a molecular scaffold is a widely used strategy in materials science to fine-tune the electronic and physical properties of organic compounds. In the case of benzoxazole derivatives, fluorination has been shown to significantly impact their electro-optical properties, making them promising candidates for applications in liquid crystal displays and other photonic devices.
Computational studies, often in conjunction with experimental work, have been instrumental in elucidating the structure-property relationships in fluorinated benzoxazoles. DFT calculations can predict how the position of fluorine substituents affects key molecular parameters such as:
Molecular Geometry: Fluorine substitution can alter bond lengths and angles, which in turn affects molecular packing in the solid state.
Dipole Moment: The high electronegativity of fluorine leads to significant changes in the molecular dipole moment, which is crucial for applications in liquid crystals and nonlinear optics.
Polarizability: Fluorination influences the distribution of electron density and thus the molecular polarizability, which is directly related to the refractive index and birefringence of a material.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic and optical properties, as well as the charge injection and transport characteristics of a molecule. Fluorine substitution typically lowers the energies of both the HOMO and LUMO levels.
A theoretical study on a series of fluorinated benzoxazole-terminated liquid crystals demonstrated that the position of the fluorine atoms has a distinct effect on the electro-optical properties of the material. This research highlights the power of computational chemistry to guide the synthesis of molecules with desired characteristics. For this compound, the symmetric substitution of two fluorine atoms on the benzene (B151609) ring is expected to have a significant and predictable impact on its electronic properties compared to the non-fluorinated parent compound or monosubstituted analogues.
| Molecular Property | Effect of Fluorine Substitution | Relevance |
|---|---|---|
| Dipole Moment | Increased due to the high electronegativity of fluorine. | Influences intermolecular interactions, solubility, and dielectric properties. |
| Polarizability | Generally lowered due to the compact nature of the C-F bond. | Affects refractive index and birefringence. |
| HOMO Energy | Lowered due to the inductive electron-withdrawing effect of fluorine. | Impacts ionization potential and hole injection/transport. |
| LUMO Energy | Lowered due to the inductive electron-withdrawing effect of fluorine. | Impacts electron affinity and electron injection/transport. |
| Energy Gap (HOMO-LUMO) | Often increased, leading to a blue shift in absorption spectra. | Determines optical and electronic properties. |
Derivatization and Advanced Functionalization Strategies for the 5,6 Difluoro 2 Methyl 1,3 Benzoxazole Core
Regioselective Introduction of Substituents at the Benzene (B151609) and Oxazole (B20620) Rings
The selective functionalization of the benzene and oxazole rings of 6,5-fused heterocyclic systems is a significant challenge due to the multiple potential reaction sites. mdpi.comnih.gov However, controlling the regioselectivity is essential for establishing clear structure-activity relationships (SAR).
Research into related fused heterocyclic systems, such as benzothiazoles and 5,6-difluoro-2,1,3-benzothiadiazole, has paved the way for strategies applicable to 5,6-difluoro-2-methyl-1,3-benzoxazole. mdpi.comresearchgate.net Palladium-catalyzed C-H activation and arylation reactions are powerful tools for this purpose. For instance, in related benzoxazole (B165842) systems, a plausible mechanism involves N-assisted, palladium-catalyzed, regioselective C-H bond cleavage. mdpi.com This approach typically favors functionalization at the C7 position of the benzene ring. The choice of catalyst, ligand, and reaction conditions can steer the substitution to a specific position. For example, directing group strategies are often employed to achieve high regioselectivity in the C-H functionalization of the six-membered ring. mdpi.com
Common regioselective reactions include nitration, halogenation, and metal-catalyzed cross-coupling. For example, the nitration of a similar compound, 3-chloro-4-fluorophenol, under mild conditions (15% HNO₃/AcOH at 0 °C) leads to regioselective nitration, yielding 5-chloro-4-fluoro-2-nitrophenol (B1592848) in 60% yield. nih.gov This demonstrates that electrophilic aromatic substitution on a difluoro-substituted benzene ring can be controlled to install functional groups at specific positions, which can then be used for further derivatization.
| Reaction | Reagents and Conditions | Position of Substitution | Key Finding |
| C-H Arylation | Pd(OAc)₂, Ligands (e.g., phosphines), Base, Solvent (e.g., DMA) | C4 or C7 | Ligand and solvent systems can control the regioselectivity of C-H activation on the benzene ring. mdpi.comresearchgate.net |
| Nitration | HNO₃/AcOH, 0 °C | C7 | Mild nitration conditions allow for the selective introduction of a nitro group, a versatile handle for further chemistry. nih.gov |
Strategies for Modifying the 2-Methyl Group and Difluorobenzoxazole Core
The 2-methyl group of the benzoxazole ring is a key site for modification, allowing for the introduction of diverse functionalities that can significantly impact the molecule's properties. Strategies for its modification often involve condensation reactions or the functionalization of a pre-installed handle at the C2 position.
One common approach is the condensation of a substituted 2-aminophenol (B121084) with acetic acid derivatives or their equivalents. nih.gov For instance, the one-pot reductive cyclization of nitro-intermediates using indium/acetic acid followed by the addition of trimethyl orthoacetate is an effective method to form the 2-methyl-benzoxazole core. nih.gov
More advanced strategies involve the transformation of the 2-methyl group itself. While direct functionalization of the methyl C-H bonds can be challenging, an alternative is to start with a precursor that has a more reactive group at the C2 position. For example, a 2-(bromodifluoromethyl) group on a related benzothiazole (B30560) core has been shown to be an excellent precursor for various transformations, including arylation, alkylation, and substitution reactions. mdpi.com This suggests that a similar strategy, starting with a 2-(halomethyl)-5,6-difluorobenzoxazole, could provide access to a wide range of derivatives by nucleophilic substitution at the methylene (B1212753) carbon.
| Modification Site | Synthetic Strategy | Example Reagents | Resulting Moiety |
| C2-Position | One-pot reductive cyclization | Indium/Acetic Acid, Trimethyl Orthoacetate | Introduction of the 2-methyl group during ring formation. nih.gov |
| C2-Methyl Group | Nucleophilic substitution on a precursor | 2-(Bromomethyl)benzoxazole + Nucleophile (e.g., R-Se⁻) | 2-(Substituted methyl)benzoxazole. mdpi.com |
Development of Libraries of Multifunctionalized Fluorinated Benzoxazoles
The systematic exploration of chemical space around the this compound core is often achieved through the development of compound libraries. This approach allows for the efficient generation of numerous analogs for screening in drug discovery and materials science. nih.gov
A key strategy involves a multi-step synthetic protocol where a common intermediate is derivatized in the final steps. For example, a library of 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles was synthesized starting from 3-chloro-4-fluorophenol. nih.gov The synthesis involved regioselective nitration, followed by nucleophilic aromatic substitution with various aryl piperazines, and finally, a reductive cyclization to form the benzoxazole ring. This modular approach allows for significant diversity by simply changing the aryl piperazine (B1678402) component in the second step. nih.gov The yields for the final cyclization step were reported to be in the range of 53-75%. nih.gov
Parallel synthesis techniques, often accelerated by copper-catalysis, can be employed to construct libraries of benzoxazoles from ortho-haloanilides, demonstrating the adaptability of the core structure to high-throughput synthesis methods. nih.gov
| Library Type | Key Intermediate | Diversification Step | Example Substituents |
| 6-Piperazinyl Benzoxazoles | 4-Fluoro-5-(piperazin-1-yl)-2-nitrophenol | Nucleophilic substitution with various aryl piperazines | 4-Aryl-piperazines. nih.gov |
| General 2-Substituted Benzoxazoles | 2-Aminophenols, Tertiary amides | Cascade reaction with various amides | Benzyl, Phenyl, Alkyl groups at C2. nih.gov |
Exploiting the Reactivity of the Fluoro-Substituents for Further Transformations
The fluorine atoms at the C5 and C6 positions are not merely passive substituents; their electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution (S N Ar). This reactivity provides a powerful and direct method for introducing a wide range of substituents onto the core structure.
The S N Ar reaction is particularly effective for replacing a fluorine atom with nitrogen, oxygen, or sulfur nucleophiles. A prime example is the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, where one of the fluorine atoms of a difluoro-nitrophenol intermediate is displaced by an aryl piperazine. nih.gov The reaction is typically carried out at elevated temperatures in a suitable solvent like toluene (B28343) or chlorobenzene. nih.gov The presence of the electron-withdrawing nitro group ortho or para to the fluorine atom greatly facilitates this substitution.
This strategy allows for the late-stage functionalization of the benzoxazole core, enabling the introduction of complex moieties and the fine-tuning of molecular properties. The ability to selectively replace one of the two fluorine atoms opens up possibilities for creating unsymmetrically substituted derivatives with unique biological or material properties.
| Reaction Type | Nucleophile | Typical Conditions | Product |
| Nucleophilic Aromatic Substitution (S N Ar) | Aryl piperazines | Refluxing toluene or chlorobenzene | 6-(Aryl-piperazin-1-yl)-5-fluoro-benzoxazole derivative. nih.gov |
| Nucleophilic Aromatic Substitution (S N Ar) | Amines, Thiols, Alcohols | Base (e.g., K₂CO₃), High temperature | 6-Amino, 6-Thio, or 6-Alkoxy substituted benzoxazole |
Applications of 5,6 Difluoro 2 Methyl 1,3 Benzoxazole and Its Derivatives in Materials Science and As Synthetic Building Blocks
Utilization as Building Blocks in Complex Organic Synthesis
The fluorinated benzoxazole (B165842) scaffold is a valuable intermediate in organic synthesis, providing a robust foundation for the assembly of more elaborate molecular architectures. Its inherent chemical stability and the reactivity conferred by the fluorine substituents allow for its incorporation into a variety of complex structures.
The 5,6-difluoro-2-methyl-1,3-benzoxazole framework is an essential building block for creating larger, more complex heterocyclic systems. Chemists utilize this core structure in multi-step synthetic pathways to produce novel compounds with potential bioactivity. For instance, a synthetic protocol has been developed to produce a series of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles. nih.govdntb.gov.ua This synthesis involves a regioselective nitration and subsequent piperazinylation, followed by a one-pot reductive cyclization to yield the final complex benzoxazole derivatives. nih.gov
Similarly, related difluorinated benzene (B151609) derivatives serve as precursors for other heterocyclic systems. The condensation of Methyl-2-amino-5,6-diflorobenzoate with acetic anhydride (B1165640) yields 2-methyl-5,6-diflorobenzo[d] nih.govresearchgate.net-oxazine-4-one. researchgate.net This intermediate can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce 3-Amino-2-Methyl-5,6-difloroquinazolin-4(3H)-ones, demonstrating the utility of the difluorinated ring system in constructing diverse heterocyclic scaffolds. researchgate.net The benzoxazole structure itself is a common starting point in drug and agrochemical discovery programs due to its prevalence in pharmacologically active compounds. core.ac.uk
The modular nature of syntheses involving the benzoxazole core makes it highly suitable for modern automated and high-throughput synthesis platforms. These systems are designed to rapidly generate large libraries of chemical compounds for screening purposes, accelerating the discovery of new drugs and materials. rsc.orgnih.gov High-throughput experimentation can be realized using 96-well plate formats, where different reagents are combined in parallel to produce a diverse array of products. nih.gov
Technologies such as acoustic dispensing can be used to perform these syntheses on a nanomole scale in 1536-well plates, significantly reducing waste and cost. rsc.org While specific high-throughput synthesis of this compound is not extensively documented, the established synthetic routes for benzoxazoles and related heterocycles are amenable to such automation. rsc.orgunito.it The robustness of the benzoxazole-forming reactions and the ability to introduce diversity through various starting materials make this scaffold an ideal candidate for inclusion in automated synthesis workflows aimed at creating libraries of novel compounds for biological or material screening. nih.govnih.gov
Integration into Functional Materials
The distinct electronic properties of the difluorinated benzoxazole unit make it a valuable component in the design of high-performance functional materials. The strategic incorporation of this moiety into liquid crystals, organic semiconductors, and optical agents leads to enhanced performance characteristics.
Derivatives of fluorinated benzoxazoles are integrated into the structure of liquid crystal (LC) molecules to achieve superior electro-optical properties, particularly high birefringence (Δn) and large dielectric anisotropy (Δε). nih.govmdpi.com The benzoxazole ring contributes to a large π-conjugated system, while the fluorine atoms modify the molecule's dipole moment and intermolecular interactions. researchgate.net This combination is highly effective for enhancing the performance of LC mixtures. nih.govresearchgate.net
Research has shown that incorporating a fluorinated benzoxazole terminus can lead to materials with exceptionally high birefringence, with some derivatives exhibiting Δn values between 0.507 and 0.624. researchgate.net The position and number of fluorine substituents can be tuned to control the dielectric anisotropy, leading to compounds with either large positive Δε (e.g., ~26) or negative Δε (e.g., -3.60 to -4.10). researchgate.netbohrium.com These properties are critical for applications in advanced display technologies and photonic devices. mdpi.combohrium.com Fluorination also helps to lower melting points and broaden the nematic phase range, improving the material's practical operating window. nih.govmdpi.com
| Compound Type | Key Structural Features | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Reference |
|---|---|---|---|---|
| nPEDFPBx Derivatives | Benzoxazole, ethynyl, two lateral fluorine atoms | 0.507 – 0.624 | Not specified | researchgate.net |
| Fluoro-Substituted Benzoxazole-Terminated Mesogens | Benzoxazole, triple bond, lateral fluoro groups | ~0.45 | ~26 | researchgate.net |
| nPFO Derivatives | Benzoxazole, ethynyl, two lateral fluorine atoms | 0.28 – 0.39 (experimental) | -3.60 to -4.10 | bohrium.com |
| nPEFPBx Derivatives | Benzoxazole, ethynyl, monofluorine (B1235388) substituent | 0.513 – 0.650 | Not specified | researchgate.net |
In the field of organic electronics, the electron-withdrawing effect of fluorine atoms is a powerful tool for tuning the properties of semiconductor materials. rsc.orgnih.gov When a 5,6-difluorobenzoxazole unit is incorporated into a π-conjugated polymer or small molecule, it significantly alters the electronic structure. The high electronegativity of fluorine stabilizes the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov
This effect is crucial for designing both p-type and n-type organic semiconductors. Lowering the HOMO level generally improves the material's stability against oxidation and can increase the open-circuit voltage in organic solar cells. researchgate.netnih.gov The introduction of fluorine can also promote a more planar molecular backbone and enhance intermolecular π-π stacking, which is beneficial for charge transport and mobility. researchgate.net For example, in related benzothiadiazole-based polymers, adding electron-withdrawing fluorine atoms was found to deepen the HOMO energy level, leading to improved photovoltaic performance. researchgate.netnih.gov The strong electron-deficient nature of such fluorinated heterocyclic units is essential for developing ambipolar or n-type organic thin-film transistors (OTFTs). nih.gov
| Effect of Fluorination | Impact on Property | Resulting Benefit in Devices | Reference |
|---|---|---|---|
| Strong Electron-Withdrawing Nature | Lowers HOMO and LUMO energy levels | Improves air stability; increases open-circuit voltage (Voc) in solar cells | nih.govresearchgate.netnih.gov |
| Induces Molecular Planarity | Enhances π-conjugation and intermolecular packing | Increases charge carrier mobility | researchgate.net |
| Increases Electron Affinity | Creates highly electron-deficient units | Enables n-type and ambipolar charge transport | nih.govnih.gov |
The benzoxazole core is a well-established chromophore used in the formulation of fluorescent whitening agents, also known as optical brighteners. researchgate.netvyridis.ch These compounds function by absorbing light in the invisible ultraviolet spectrum and re-emitting it as visible blue light. vyridis.ch This process masks the inherent yellow cast of materials like plastics, textiles, and papers, making them appear whiter and brighter.
Several commercial optical brighteners are based on bis-benzoxazole structures, such as 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) (OB 100). The inherent fluorescence of the benzoxazole ring system is central to this application. researchgate.net The introduction of 5,6-difluoro substituents onto the benzoxazole ring can be used to fine-tune the photophysical properties of the molecule. These modifications can alter the absorption and emission wavelengths, as well as the fluorescence quantum yield, potentially leading to more efficient or specialized brightening agents for specific applications, such as whitening polyester (B1180765) fibers. researchgate.net
Theoretical Basis for Interaction with Biological Receptors (without discussing efficacy or safety)
The interaction of small molecules with biological receptors is governed by a complex interplay of electronic and steric factors. The theoretical basis for the interaction of this compound and its derivatives with biological receptors can be understood through computational methods like molecular docking and density functional theory (DFT). nih.gov These studies provide insights into the binding modes and affinities of ligands with their target proteins.
The benzoxazole core itself is a privileged scaffold in medicinal chemistry, known to participate in various non-covalent interactions with receptor active sites, including hydrogen bonding, and π-π stacking. The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's binding pocket.
The introduction of two fluorine atoms onto the benzene ring, as in this compound, has several significant theoretical implications for receptor binding. Fluorine's high electronegativity can create a dipole moment in the molecule, potentially leading to favorable dipole-dipole or charge-dipole interactions with the receptor. frontiersin.org Furthermore, fluorine can act as a weak hydrogen bond acceptor, adding to the network of interactions that stabilize the ligand-receptor complex. researchgate.net It is well-established that fluorine-containing drugs often exhibit superior biological properties compared to their non-fluorinated counterparts, which is likely due to enhanced interactions with receptor sites. researchgate.net
Molecular docking studies on various benzoxazole derivatives have demonstrated their ability to fit into the active sites of a range of biological targets. nih.gov The specific substitution pattern on the benzoxazole ring dictates the binding orientation and affinity. For derivatives of this compound, the difluoro substitution pattern would be a key determinant of its binding characteristics, influencing both the electronic landscape of the molecule and its conformational preferences within a binding site.
Emerging Applications in Agrochemical Research (Focus on Synthetic Design and Structural Impact)
The benzoxazole and related benzothiazole (B30560) scaffolds are important structures in the discovery of new agrochemicals, exhibiting a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. nih.govresearchgate.net The strategic incorporation of fluorine atoms into these scaffolds is a common approach in modern agrochemical design to enhance the potency and metabolic stability of the active ingredients.
The synthetic design of novel agrochemicals often relies on the use of versatile building blocks that can be readily modified. This compound and its precursors, such as 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one, represent valuable starting points for the synthesis of new pesticidal compounds. biomedgrid.comresearchgate.net The difluorinated benzoxazole core can be functionalized at various positions to create libraries of compounds for screening against different agricultural pests and diseases.
The structural impact of the this compound moiety on the properties of a potential agrochemical is multifaceted. The two fluorine atoms can significantly increase the lipophilicity of the molecule, which can improve its penetration through the waxy cuticles of plants or the exoskeletons of insects. researchgate.net This enhanced uptake can lead to greater efficacy at lower application rates.
Furthermore, the carbon-fluorine bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation by enzymes in the target organism and in the environment. researchgate.net This can lead to longer-lasting pest control and a more favorable environmental profile. The electronic properties conferred by the fluorine atoms can also influence the molecule's mode of action by altering its binding affinity to the target site within the pest. frontiersin.org The design of new agrochemicals based on the this compound scaffold allows for the fine-tuning of these properties to develop more effective and selective crop protection agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
